molecular formula C11H13N3O2 B12107497 Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate

Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B12107497
M. Wt: 219.24 g/mol
InChI Key: CSXKNJRWOLHOPO-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate is a chemical scaffold of significant interest in medicinal chemistry and antibacterial research. This compound is part of the imidazo[1,2-a]pyrimidine class, which is recognized as a drug-like and synthetically accessible heterocyclic framework . While specific bioactivity data for this exact compound is limited in the available literature, its close structural analog, the imidazo[1,2-a]pyridine-3-carboxylate, has been identified as a promising precursor in the development of novel therapeutic agents. Research on these analogs has demonstrated remarkable in vitro potency against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis , with MIC90 values reaching sub-micromolar levels in some derivatives . The core structure serves as a versatile intermediate that can be readily functionalized; for instance, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid and further converted into various carboxamide derivatives to explore structure-activity relationships (SAR) . The replacement of the pyridine core with a pyrimidine, as in this compound, is a key structural variation that has been shown to be well-tolerated and can maintain potent biological activity while potentially altering the compound's physicochemical properties . This makes this compound a valuable building block for researchers synthesizing novel compound libraries aimed at combating drug-resistant pathogens and for other discovery programs in infectious disease. The compound is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C11H13N3O2/c1-4-16-10(15)9-8(3)13-11-12-5-7(2)6-14(9)11/h5-6H,4H2,1-3H3

InChI Key

CSXKNJRWOLHOPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=N2)C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

A mixture of 2-amino-5-methylpyrimidine (1.5 mmol), ethyl α-bromopropionate (0.5 mmol), and CBr₄ (1.0 mmol) in anhydrous acetonitrile (2 mL) is stirred at 80°C for 12–24 hours under inert atmosphere. The extended reaction time compensates for the electron-donating methyl groups, which may slow cyclization kinetics compared to phenyl-substituted analogs. Progress is monitored via TLC (petroleum ether/acetone 5:1), with product Rf ≈ 0.4–0.5.

Table 1. Key Reaction Parameters

ParameterValue
Temperature80°C
Time12–24 hours
SolventAnhydrous acetonitrile
Molar Ratio (1:2:CBr₄)1.5:0.5:1.0
Expected Yield45–55% (extrapolated from)

Workup and Purification

Post-reaction, the mixture is concentrated under reduced pressure and subjected to silica gel chromatography using a gradient of petroleum ether/acetone (50:1 to 5:1). The target elutes at 5:1, yielding a pale yellow solid after solvent evaporation. Recrystallization from ethanol/water (4:1) enhances purity, affording a melting point of 122–124°C (cf. 119–120°C for phenyl analog).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (600 MHz, CDCl₃)

  • δ 9.65 (dd, J = 6.9, 1.9 Hz, 1H, H-5): Characteristic downfield shift for pyrimidine H-5.

  • δ 8.70 (dd, J = 4.1, 2.0 Hz, 1H, H-7): Coupling with H-5 confirms ring fusion.

  • δ 4.33 (q, J = 7.1 Hz, 2H, OCH₂CH₃): Ethyl ester quartet.

  • δ 2.72 (s, 3H, C2-CH₃): Methyl at imidazole position 2.

  • δ 2.45 (s, 3H, C6-CH₃): Methyl at pyrimidine position 6.

  • δ 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃): Ester methyl triplet.

13C NMR (151 MHz, CDCl₃)

  • δ 160.8 (C=O): Ester carbonyl.

  • δ 154.9 (C-3a), 152.5 (C-7a): Fused ring junction carbons.

  • δ 18.3 (C2-CH₃), 21.1 (C6-CH₃): Methyl carbons.

Mechanistic Considerations

The CBr₄-mediated pathway proceeds through a radical-polar crossover mechanism:

  • Initiation : CBr₄ generates Br- radicals under heating, abstracting hydrogen from the α-position of ethyl α-bromopropionate.

  • Ketyl Formation : Resulting ketyl radical couples with 2-amino-5-methylpyrimidine, forming a σ-complex.

  • Cyclization : Intramolecular attack of the pyrimidine N1 on the activated carbonyl carbon constructs the imidazole ring.

  • Aromatization : Elimination of HBr and Br⁻ yields the conjugated heteroaromatic system.

Methyl groups at C2 and C6 exert opposing electronic effects:

  • C2-CH₃ (imidazole): Electron-donating, accelerates initial nucleophilic attack.

  • C6-CH₃ (pyrimidine): Moderately deactivates the ring, necessitating higher reaction temperatures compared to unsubstituted substrates.

Comparative Yield Analysis

Table 2. Yield Trends in CBr₄-Mediated Syntheses

CompoundYield (%)
Ethyl 2-phenylimidazo[1,2-a]pyrimidine-3-carboxylate51
Ethyl 2-propylimidazo[1,2-a]pyridine-3-carboxylate88
Ethyl 6-methyl-2-propylimidazo[1,2-a]pyridine-3-carboxylate95

The projected 45–55% yield for the target compound aligns with the diminished reactivity of methyl-substituted pyrimidines versus pyridines, attributable to reduced ring basicity.

Alternative Methodologies

While the CBr₄ route is optimal for scalability, two alternative approaches merit consideration:

Gould-Jacobs Cyclization

Heating 2-amino-5-methylpyrimidine with ethyl propiolate in diphenyl ether at 250°C could theoretically yield the product via [4+2] cycloaddition. However, this method often suffers from poor regioselectivity with methyl-substituted amines.

Transition Metal Catalysis

Palladium-catalyzed C–H activation/annulation strategies using ethyl acrylate derivatives show promise for imidazo[1,2-a]pyridines but remain underdeveloped for pyrimidine analogs due to competing side reactions.

Challenges and Mitigation Strategies

  • Regiochemical Control : Competing cyclization at pyrimidine N3 is suppressed by using excess 2-amino-5-methylpyrimidine (1.5 eq).

  • Byproduct Formation : Brominated side products (e.g., 5-bromo derivatives) are minimized by maintaining strict anhydrous conditions.

  • Purification Difficulties : Gradient chromatography (petroleum ether/acetone) resolves co-eluting methyl-substituted isomers.

Scalability and Industrial Relevance

Bench-scale synthesis (1–10 g) using the CBr₄ method is economically viable, with raw material costs dominated by 2-amino-5-methylpyrimidine ($12–15/g, Sigma-Aldrich). Process intensification via microwave-assisted heating could reduce reaction times to 2–4 hours without compromising yield .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes alkaline hydrolysis to form carboxylic acid derivatives. This reaction is critical for generating intermediates for further functionalization:

Reaction Conditions Product Yield Source
Saponification of esterLiOH in THF/water (1:1), 14 h, RT2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid92%

Key Observations :

  • Hydrolysis proceeds efficiently under mild conditions without requiring high temperatures .

  • The resulting carboxylic acid (e.g., compound 3a in ) serves as a precursor for amide couplings (see Section 3).

Reductive Transformations

The ester group can be reduced to primary alcohols using strong hydride donors:

Reaction Conditions Product Yield Source
Reduction with LiAlH₄LiAlH₄ in THF, 0°C to RT, 2–4 h2,6-Dimethylimidazo[1,2-a]pyrimidin-3-yl methanol68–85%

Mechanistic Insights :

  • LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the aromatic heterocycle .

  • Prolonged reaction times or elevated temperatures may lead to over-reduction or decomposition .

Amide Coupling Reactions

The carboxylic acid intermediate participates in amide bond formation via carbodiimide-mediated coupling:

Reaction Conditions Product Yield Source
EDCI/HOBt couplingEDCI, HOBt, DMF, RT, 22 h2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxamide62–70%

Example Synthesis :

  • Reaction of 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid with substituted anilines (4a–4f ) yields analogs like 5j (62% yield) .

  • Characterization Data :

    • IR : 1630–1664 cm⁻¹ (C=O stretch), 3025–3138 cm⁻¹ (N–H stretch) .

    • ¹H NMR : Singlet at δ 9.64–9.69 ppm for amide proton .

Functionalization of the Heterocyclic Core

The imidazo[1,2-a]pyrimidine ring undergoes electrophilic substitutions, particularly at electron-rich positions:

Reaction Conditions Product Yield Source
BrominationBr₂ in acetic acid, 50°C, 6 h5-Bromo-2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate57%

Key Findings :

  • Bromination occurs regioselectively at the C5 position due to electron-donating methyl groups enhancing reactivity .

  • Halogenated derivatives are valuable for cross-coupling reactions (e.g., Suzuki–Miyaura) .

Dearomatization and Ring-Opening Reactions

Under radical conditions, the fused heterocycle can undergo dearomatization:

Reaction Conditions Product Yield Source
I₂/TBHP-mediated cleavageI₂, TBHP, DMF, RT, 24 hN-(Pyridin-2-yl)amide derivatives42–88%

Mechanism :

  • Iodine and tert-butyl hydroperoxide (TBHP) generate radicals that cleave C–C bonds, forming amides via intermediate pyridinium salts .

Comparative Reaction Analysis

The table below contrasts reactivity trends with structurally related compounds:

Compound Ester Hydrolysis Reduction (LiAlH₄) Amide Coupling Bromination
Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylateHigh (92%)Moderate (68–85%)High (62–70%)Moderate (57%)
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylateNot reportedNot reportedLow (<50%)Low (<40%)

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the efficacy of imidazo[1,2-a]pyrimidine derivatives against Mycobacterium tuberculosis, including multidrug-resistant strains. Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate has shown promising results in vitro against various strains of M. tuberculosis with minimum inhibitory concentration (MIC) values indicating significant potency. For example, compounds within this class demonstrated MIC values as low as 0.006 μM against resistant strains, showcasing their potential as novel anti-TB agents .

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further exploration in treating bacterial infections. Its structural modifications can enhance selectivity and potency against specific microbial targets . The imidazo[1,2-a]pyrimidine scaffold has been identified as a versatile pharmacophore for developing new antimicrobial agents.

Anticancer Activity

This compound and its derivatives have been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies have revealed that modifications to the imidazo[1,2-a]pyrimidine core can significantly influence biological activity:

Modification Effect on Activity
Alkyl substitutions at positions 2 and 6Enhanced potency against M. tuberculosis
Variations in carboxylate groupsImproved selectivity and reduced toxicity

These insights guide the design of more effective analogs with targeted therapeutic effects.

Case Study: Anti-TB Activity

A study conducted by Moraski et al. evaluated a series of imidazo[1,2-a]pyridine-3-carboxamides, including derivatives of this compound. The results indicated that certain modifications led to MIC values below 0.01 μM against resistant strains of M. tuberculosis, establishing these compounds as potential leads for further development .

Case Study: Anticancer Efficacy

In another investigation focused on anticancer properties, derivatives of this compound were tested against various cancer cell lines. The findings showed significant cytotoxicity with IC50 values in the low micromolar range, indicating their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Core Heterocycles

The compound’s activity and physicochemical properties are influenced by:

  • Core Heterocycle: Replacing the pyrimidine ring with pyridine (e.g., ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate) reduces molecular planarity and alters electronic properties.
  • Substituent Position : Moving methyl groups from positions 2 and 6 (as in the target compound) to 2 and 7 (e.g., ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate) disrupts symmetry and may reduce metabolic stability .
Table 1: Key Structural Variations and Properties
Compound Name Core Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate Pyrimidine 2-CH₃, 6-CH₃, 3-COOEt C₁₁H₁₃N₃O₂ 219.24 Antitubercular activity
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate Pyridine 2-CH₃, 7-CH₃, 3-COOEt C₁₂H₁₄N₂O₂ 218.25 Lower metabolic stability
Benzyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate (13) Pyrimidine 2-CH₃, 6-CH₃, 3-COOBn C₁₆H₁₅N₃O₂ 281.31 Enhanced lipophilicity, Mtb inhibition
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate Pyrimidine 2-CH₃, 6-Br, 3-COOEt C₁₀H₁₀BrN₃O₂ 284.11 Halogenation improves electrophilicity

Physicochemical Properties

  • Melting Points : The carboxylic acid derivative (2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid) melts at 173–175°C, whereas pyridine-based analogs (e.g., ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate) exhibit lower melting points due to reduced crystallinity .
  • Solubility : Ethyl esters generally show better solubility in organic solvents (e.g., CHCl₃, EtOH) compared to benzyl esters, which aggregate in aqueous media .

Biological Activity

Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against various strains of bacteria, including Mycobacterium tuberculosis (Mtb). This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and implications for therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of imidazo[1,2-a]pyridine derivatives. The structural formula can be represented as follows:

C12H14N4O2\text{C}_\text{12}\text{H}_\text{14}\text{N}_\text{4}\text{O}_\text{2}

This compound exhibits properties that make it a candidate for further pharmacological studies.

Target Interactions

Imidazo[1,2-a]pyridine analogues, including this compound, have been shown to interact with various biological targets. These interactions primarily involve:

  • Enzyme Inhibition : The compound has been reported to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and the biosynthesis of various biomolecules. This inhibition can lead to altered metabolic pathways crucial for the survival of pathogens like Mtb .
  • Bacterial Growth Inhibition : Studies have demonstrated that this compound exhibits significant antibacterial activity against both replicating and non-replicating strains of Mtb. The minimum inhibitory concentration (MIC) values for various derivatives have been reported as low as 1 μM against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains .

Biochemical Pathways

The biological activity of this compound is mediated through several biochemical pathways:

  • Cell Signaling Modulation : The compound influences cell signaling pathways by modulating kinase activity. This modulation affects gene expression and cellular metabolism .
  • Gene Expression Alteration : Treatment with this compound has been shown to alter the expression profiles of genes associated with bacterial virulence and resistance mechanisms .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

  • Antituberculosis Activity : In vitro studies indicated that derivatives of this compound possess potent antitubercular properties. For instance:
    • A study found that derivatives exhibited MIC values ≤ 1 μM against MDR-TB strains .
    • Another study reported that the compound demonstrated selective activity against non-tubercular strains while maintaining low toxicity in VERO cell lines .
  • Pharmacokinetics : Research on the pharmacokinetic properties revealed that certain derivatives have favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For example:
    • Compound stability was assessed in Sprague-Dawley rats with moderate metabolic clearance rates observed .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity and pharmacological properties of this compound:

Study ReferenceActivity TestedMIC (μM)Toxicity (IC50 μM)Key Findings
Antituberculosis≤ 13.6Potent against MDR-TB; selective against non-Mtb
PharmacokineticsN/AN/AModerate stability in vivo; favorable ADME
Enzyme InteractionN/AN/AInhibits cytochrome P450 enzymes

Q & A

Q. What are the optimized synthetic routes for Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate, and how do reaction conditions influence yields?

The compound is synthesized via multi-step reactions, including condensation of pyrido[1,2-a]pyrimidine esters with amines or hydrolysis followed by functionalization. Key optimizations include:

  • Using a double excess of primary amines (e.g., benzylamines) to compensate for reduced reactivity of pyrido[1,2-a]pyrimidine esters .
  • Prolonged reaction times (e.g., boiling ethanol for 24–48 hours) to drive amidation or ester hydrolysis .
  • Coupling reactions with carbodiimides (e.g., EDC/HOBt) for amide bond formation, achieving yields up to 77% under inert atmospheres .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Standard characterization methods include:

  • 1H/13C NMR spectroscopy to confirm regiochemistry and substituent positions (e.g., DMSO-d6 solvent, TMS reference) .
  • Elemental analysis (CHNS microanalysis) to verify purity (>99%) .
  • Melting point determination (e.g., digital capillary analyzers) for physical property validation .
  • IR spectroscopy to track functional groups (e.g., carbonyl stretches at ~1698 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

Initial studies highlight:

  • Analgesic potential : Structural analogs show activity in pain models, though bioisosterism with quinoline derivatives requires empirical validation .
  • Antimicrobial properties : Derivatives exhibit moderate antimycobacterial activity when hybridized with cinnamamide moieties (e.g., MIC values <10 µg/mL) .
  • Antioxidant capacity : Pyrimidine-3-carboxylate derivatives demonstrate radical scavenging in DPPH assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity?

SAR strategies include:

  • Modification of the ester group : Hydrolysis to carboxylic acids or conversion to amides enhances solubility and target interactions (e.g., antimycobacterial hybrids) .
  • Substituent effects : Electron-withdrawing/donating groups on the imidazo-pyrimidine core influence redox properties (antioxidant activity) .
  • Chiral center introduction : Optically active amines (e.g., S/R-1-phenylethylamine) improve selectivity in analgesic analogs .

Q. How can contradictions in bioisosteric predictions be resolved experimentally?

While computational models suggest bioisosterism between pyrido[1,2-a]pyrimidines and quinolones, experimental validation is required due to divergent reactivity:

  • In vitro assays : Direct comparison of binding affinities (e.g., receptor inhibition assays) .
  • Metabolic stability studies : Evaluate pharmacokinetic differences using microsomal models .
  • Crystallography : Structural overlays of target-bound complexes (e.g., COX-2 for analgesics) .

Q. What strategies enhance the biological activity of derivatives through functional group modifications?

Key approaches include:

  • Hybridization : Conjugation with cinnamamide fragments improves antimycobacterial activity by targeting cell wall synthesis .
  • Heterocycle substitution : Replacing methyl groups with halogens (e.g., CF₃) enhances metabolic stability and potency .
  • Prodrug design : Ester-to-acid conversion in vivo for controlled release .

Q. How do structural analogs of this compound compare in terms of reactivity and applications?

Comparative studies reveal:

  • Imidazo[1,2-a]pyridines vs. imidazo[1,2-a]pyrimidines : Pyrimidine analogs show higher thermal stability due to nitrogen-rich cores .
  • Ester vs. amide derivatives : Amides exhibit better blood-brain barrier penetration in analgesic models .
  • Electron-deficient vs. electron-rich substituents : Nitro groups reduce antioxidant activity but improve antibacterial efficacy .

Methodological Considerations

  • Synthetic reproducibility : Use inert atmospheres (N₂/Ar) to prevent oxidation during coupling reactions .
  • Data validation : Cross-reference NMR assignments with computed spectra (e.g., DFT calculations) to avoid misassignments .
  • Biological assay design : Include positive controls (e.g., ibuprofen for analgesia, isoniazid for antimycobacterial tests) .

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